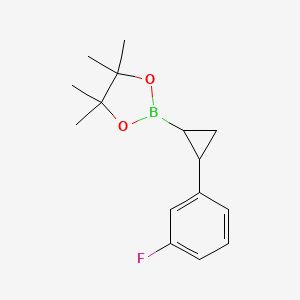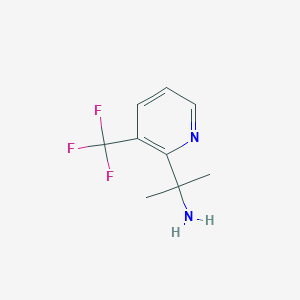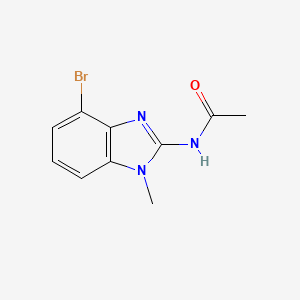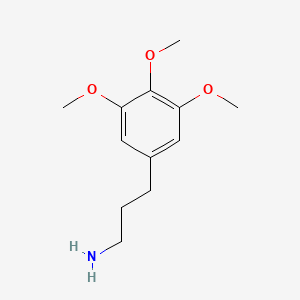
trans-2-(3-Fluorophenyl)cyclopropaneboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(3-Fluorophenyl)cyclopropaneboronic acid pinacol ester: is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound features a cyclopropane ring substituted with a 3-fluorophenyl group and a boronic acid pinacol ester moiety, making it a versatile reagent in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions:
Cyclopropanation: The synthesis typically begins with the cyclopropanation of a suitable alkene precursor. This can be achieved using a Simmons-Smith reaction, where a zinc carbenoid reacts with an alkene to form the cyclopropane ring.
Borylation: The introduction of the boronic acid pinacol ester group is often carried out via a borylation reaction. This can be achieved using a palladium-catalyzed borylation of the cyclopropane derivative with bis(pinacolato)diboron under mild conditions.
Industrial Production Methods:
Industrial production of trans-2-(3-Fluorophenyl)cyclopropaneboronic acid pinacol ester involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic ester with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can undergo oxidation to form the corresponding alcohol or phenol, depending on the reaction conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) complexes such as Pd(PPh3)4 are commonly used in Suzuki-Miyaura couplings.
Bases: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to facilitate the coupling reaction.
Oxidizing Agents: Hydrogen peroxide (H2O2) or sodium perborate can be used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Phenols: Resulting from oxidation reactions.
Substituted Fluorophenyl Derivatives: From electrophilic aromatic substitution.
科学的研究の応用
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of advanced materials with specific electronic and optical properties.
Biology and Medicine:
Drug Development: Serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery and diagnostic applications.
Industry:
Agrochemicals: Employed in the synthesis of herbicides, insecticides, and fungicides.
Polymers: Used in the production of specialty polymers with unique properties.
作用機序
The primary mechanism of action for trans-2-(3-Fluorophenyl)cyclopropaneboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester transfers its organic group to the palladium center, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
類似化合物との比較
Phenylboronic Acid Pinacol Ester: Lacks the cyclopropane ring and fluorine substitution, making it less sterically hindered and less reactive in certain contexts.
trans-2-(3-Chlorophenyl)cyclopropaneboronic Acid Pinacol Ester: Similar structure but with a chlorine substituent instead of fluorine, which can influence the electronic properties and reactivity.
trans-2-(3-Methylphenyl)cyclopropaneboronic Acid Pinacol Ester: Contains a methyl group instead of fluorine, affecting the steric and electronic characteristics.
Uniqueness:
The presence of the fluorine atom in trans-2-(3-Fluorophenyl)cyclopropaneboronic acid pinacol ester imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. This can enhance its reactivity and selectivity in certain chemical reactions, making it a valuable reagent in organic synthesis.
特性
分子式 |
C15H20BFO2 |
|---|---|
分子量 |
262.13 g/mol |
IUPAC名 |
2-[2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)13-9-12(13)10-6-5-7-11(17)8-10/h5-8,12-13H,9H2,1-4H3 |
InChIキー |
VVEJYJAKXCKVCZ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine](/img/structure/B13527403.png)
![1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine](/img/structure/B13527404.png)











![rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine](/img/structure/B13527475.png)
